molecular formula C14H19F3N2O B1357532 2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline CAS No. 937596-92-4

2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline

Cat. No.: B1357532
CAS No.: 937596-92-4
M. Wt: 288.31 g/mol
InChI Key: ISMXKPYXDIADDZ-UHFFFAOYSA-N
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Description

2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline is an organic compound with the molecular formula C14H19F3N2O and a molecular weight of 288.31 g/mol . This compound is known for its applications in various fields of scientific research, particularly in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline typically involves the reaction of 2-(2-bromoethoxy)-5-(trifluoromethyl)aniline with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline is unique due to its specific combination of a piperidine ring and a trifluoromethyl group attached to an aniline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2-(2-piperidin-1-ylethoxy)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2O/c15-14(16,17)11-4-5-13(12(18)10-11)20-9-8-19-6-2-1-3-7-19/h4-5,10H,1-3,6-9,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMXKPYXDIADDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=C(C=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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